molecular formula C14H17NO3 B1356067 7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one CAS No. 54711-38-5

7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one

Cat. No. B1356067
CAS RN: 54711-38-5
M. Wt: 247.29 g/mol
InChI Key: NMZSXNOCNJMJQT-UHFFFAOYSA-N
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Description

“7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one” is a chemical compound with the CAS Number: 54711-38-5 . It has a molecular weight of 247.29 and its linear formula is C14H17NO3 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 7-diethylamino-coumarin was synthesized from the Knoevenagel condensation reaction of 4-(diethylamino)-2-hydroxybenzaldehyde with diethyl malonate, followed by the Vilsmeier–Haack formylation of 7-diethylamino-coumarin in 1,2-dichloroethane .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C14H17NO3 . More detailed structural analysis may require advanced techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

Photodynamic Therapy and Cancer Research

7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one (DEACM) has been utilized in cancer research, particularly in the development of photodynamic therapy techniques. DEACM was incorporated into hybrid nanoparticles, containing Au nanorods or nanoparticles, for loading the anticancer drug doxorubicin. Under near-infrared light irradiation, these nanoparticles facilitate controlled drug release and exhibit significant inhibition of breast cancer cell proliferation (Liang et al., 2016).

Synthesis of Chromen-2-one Derivatives

Research into the synthesis of 3-((aryl)(diethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives via a Mannich type reaction has been reported. This synthesis was catalyzed by Bi(NO3)3·5H2O and led to the formation of biscoumarin derivatives (Zahiri & Mokhtary, 2015).

Fluorescence Probes and Cell Imaging

DEACM derivatives have been developed as fluorescent probes for detecting various ions like Cr3+ in living cells. The compound COPYR, synthesized from DEACM, showed significant fluorescence quenching and color change upon interaction with Cr3+ ions, demonstrating its potential in bioimaging applications (Mani et al., 2018).

Fluorescent Materials Synthesis

DEACM has been used in synthesizing strong fluorescent materials. For instance, derivatives like 3-(4-(Arylethynyl)phenyl)-7-(diethylamino)-2H-chromen-2-ones exhibited high fluorescence quantum yields and were studied for their photophysical properties (Shimasaki et al., 2021).

Selective Detection of Metal Ions

Compounds derived from DEACM have been employed as chemosensors for the selective detection of metal ions like Cu2+ in biological samples. These probes exhibit fluorescence quenching upon binding with specific metal ions, indicating their potential in environmental and biological sensing (Wani et al., 2016).

Spectroscopic Studies

and Complexation with Metal IonsDEACM and its derivatives have been the subject of spectroscopic studies to understand their interactions with metal ions. For example, the interaction between a DEACM-based fluorescent probe and sulfite ions was characterized, revealing its potential as a sensor in various applications, including living cells (Sun et al., 2017).

Solvent Polarity and Quenching Reactions

Studies have also focused on the influence of solvent polarity on the quenching reactions of DEACM derivatives. These studies provide insights into the photophysical behavior of these compounds under different environmental conditions and are crucial for their application in fluorescent materials (Koppal et al., 2018).

Dual Detection of Metal Ions

DEACM-based chemosensors have been developed for the dual detection of metal ions like zinc. These sensors, such as DHMMC, have shown effectiveness in both electrochemical and fluorescence spectroscopy techniques, offering a versatile approach for ion detection in various samples (Narakathu et al., 2012).

Synthesis of Novel Heterocycles

DEACM has been used in the synthesis of novel hydroxymethyl-substituted fused heterocycles, expanding the range of available compounds for various applications in chemistry and materials science (Holmes et al., 2016).

Safety and Hazards

The safety data sheet for a similar compound, 7-Diethylamino-4-methylcoumarin, suggests avoiding contact with skin and eyes, and avoiding breathing dust/fume/gas/mist/vapours/spray . It also suggests that no special precautions are necessary if used correctly .

Future Directions

Future research could focus on the development of new synthesis methods, investigating their biological properties, and describing the literature reports for the period of 2016 to the middle of 2020 . Additionally, the development of new coumarin derivatives with improved photophysical properties, such as red-shifted absorption and significantly faster photolysis kinetics, could be a promising direction .

Biochemical Analysis

Biochemical Properties

7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways in which these enzymes are involved .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to induce apoptosis and inhibit cell proliferation by affecting the expression of genes involved in cell cycle regulation . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, either by directly interacting with transcription factors or by modulating signaling pathways that control gene transcription . The compound’s ability to inhibit certain enzymes, such as those in the cytochrome P450 family, highlights its potential as a modulator of metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular metabolism and gene expression, although the exact nature of these effects can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, some of which may retain biological activity . The compound’s influence on metabolic flux and metabolite levels can have significant implications for cellular function and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be preferentially taken up by certain cell types or tissues, influencing its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biological activity .

properties

IUPAC Name

7-(diethylamino)-4-(hydroxymethyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-3-15(4-2)11-5-6-12-10(9-16)7-14(17)18-13(12)8-11/h5-8,16H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMZSXNOCNJMJQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70561350
Record name 7-(Diethylamino)-4-(hydroxymethyl)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54711-38-5
Record name 7-(Diethylamino)-4-(hydroxymethyl)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(Diethylamino)-4-(hydroxymethyl)coumarin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

7-(Diethylamino)-4-hydroxymethylcoumarin (9) was prepared by oxidation of 4-methyl-7-(diethylamino)coumarin with SeO2, and subsequent reduction with NaBH4. Reaction of alcohol 9 with phosphoramidite 8 in the presence of 1H-tetrazole provided a phosphite intermediate, which was oxidized in the same pot with anhydrous TBHP to afford phosphate 10 (Scheme 2). Removal of the protecting groups required some exploration. An initial attempt to deprotect both the Boc and MOM groups with TFA resulted in the loss of the Boc group in 1 h; however, only 50% of the MOM group was removed even after stirring for 3 days at rt. Reaction with Me3SiBr in CH2Cl 2, rather than removing the methyl ester of the phosphate, resulted instead in the loss of the coumarin moiety from the lipid. When 10 was heated in 6 M HCl/THF (2:1) at 60° C. for 6 h, all three groups, Boc, MOM, and the phosphate methyl ester, were removed to provide DECM-S1P (1), which on neutralization and N-acylation using p-nitrophenyl palmitate in DMF/CH2Cl2 gave C1P analogue 1a in good yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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